molecular formula C17H13NO3 B11769666 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde CAS No. 885273-30-3

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B11769666
CAS No.: 885273-30-3
M. Wt: 279.29 g/mol
InChI Key: PWWPHFYJGMNPEY-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the oxazole ring with an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde typically involves the following steps:

    Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the preparation of 4-benzyloxyphenylboronic acid through a Suzuki-Miyaura coupling reaction.

    Oxazole Ring Formation: The next step involves the cyclization of the benzyloxy phenyl intermediate with an appropriate aldehyde to form the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid

    Reduction: 2-(4-Benzyloxy-phenyl)-oxazole-4-methanol

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used

Comparison with Similar Compounds

2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWPHFYJGMNPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695901
Record name 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-30-3
Record name 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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